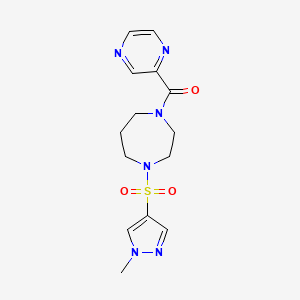
(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyrazin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C14H18N6O3S and its molecular weight is 350.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Pyrazoles
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. Pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, antidiabetic, analgesic, and antitumor properties .
Diazepanes
Diazepanes are a class of organic compounds that contain a seven-membered ring with two nitrogen atoms. They are often used in the synthesis of pharmaceuticals, including tranquilizers and antihistamines .
Sulfonyl groups
Sulfonyl groups are a type of functional group characterized by the general structure R-S(=O)2-R’. They are often found in antibiotics, diuretics, and antihypertensive agents .
Pyrazines
Pyrazines are aromatic compounds that contain a six-membered ring with two nitrogen atoms. They are often found in a variety of biological compounds and pharmaceuticals .
生物活性
The compound (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyrazin-2-yl)methanone , also referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by various studies and data.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Pyrazole Ring : Known for its biological activity.
- Sulfonyl Group : Enhances solubility and biological interactions.
- Diazepane Ring : Contributes to the compound's pharmacological profile.
- Pyrazinyl Moiety : Imparts additional reactivity and biological significance.
Antimicrobial Activity
Research has indicated that compounds containing pyrazole and sulfonyl groups exhibit significant antimicrobial properties. A study evaluating similar compounds demonstrated that derivatives with a sulfonamide functionality showed promising antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| This compound | S. aureus | 8 µg/mL |
Anticancer Activity
The compound has shown potential in anticancer research. A study focused on related pyrazole derivatives found that several exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation .
Enzyme Inhibition
Enzyme inhibition studies have revealed that the compound acts as an inhibitor of acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 70% | 15 |
| Urease | 65% | 20 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Protein Binding : The sulfonyl group can form strong interactions with protein residues, inhibiting their function.
- Enzyme Interaction : The pyrazole ring facilitates binding to active sites of enzymes, altering their activity.
- Cellular Uptake : The diazepane structure enhances cellular permeability, allowing for effective accumulation within target cells.
Study on Antitubercular Activity
A recent study investigated the antitubercular properties of a series of pyrazole derivatives, including compounds structurally similar to the target compound. The results indicated that specific derivatives exhibited potent activity against Mycobacterium tuberculosis, with IC50 values ranging from 3.73 to 4.00 μM . This suggests a potential therapeutic application in treating tuberculosis.
Cytotoxicity Evaluation
In vitro cytotoxicity tests on human embryonic kidney cells (HEK293) revealed that the tested pyrazole derivatives were non-toxic at therapeutic concentrations, indicating a favorable safety profile for further development .
属性
IUPAC Name |
[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O3S/c1-18-11-12(9-17-18)24(22,23)20-6-2-5-19(7-8-20)14(21)13-10-15-3-4-16-13/h3-4,9-11H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLZVCNVHLFYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














